molecular formula C20H28O B15161522 4-Benzylidene-2-methyldodec-5-en-3-one CAS No. 651726-66-8

4-Benzylidene-2-methyldodec-5-en-3-one

Cat. No.: B15161522
CAS No.: 651726-66-8
M. Wt: 284.4 g/mol
InChI Key: MRMOUKMPZYFRSZ-UHFFFAOYSA-N
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Description

4-Benzylidene-2-methyldodec-5-en-3-one is an organic compound with the molecular formula C20H28O It is a benzylidene derivative, characterized by the presence of a benzylidene group attached to a dodecenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the condensation reaction between an enolizable carbonyl compound and benzaldehyde in the presence of a base. This reaction typically occurs in an aqueous ethanol solution using an organocatalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of green chemistry principles.

Industrial Production Methods

The use of sonochemical methods, which involve ultrasonic irradiation to promote chemical reactions, can also be explored for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-methyldodec-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

4-Benzylidene-2-methyldodec-5-en-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-methyldodec-5-en-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s benzylidene group can interact with cellular components, leading to various biological effects. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

4-Benzylidene-2-methyldodec-5-en-3-one can be compared with other benzylidene derivatives, such as:

  • 4-Benzylidene-2-methylpent-5-en-3-one
  • 4-Benzylidene-2-methylhex-5-en-3-one
  • 4-Benzylidene-2-methylhept-5-en-3-one

These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which may confer distinct chemical and biological properties.

Properties

CAS No.

651726-66-8

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

4-benzylidene-2-methyldodec-5-en-3-one

InChI

InChI=1S/C20H28O/c1-4-5-6-7-8-12-15-19(20(21)17(2)3)16-18-13-10-9-11-14-18/h9-17H,4-8H2,1-3H3

InChI Key

MRMOUKMPZYFRSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)C(C)C

Origin of Product

United States

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